Technical Guide: T2857W, a High-Affinity Peptide Inhibitor of the KIX-MLL Interaction
Technical Guide: T2857W, a High-Affinity Peptide Inhibitor of the KIX-MLL Interaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of T2857W, a rationally designed mutant peptide that demonstrates enhanced inhibition of the protein-protein interaction (PPI) between the KIX domain of CREB-binding protein (CBP) and the transactivation domain (TAD) of the mixed-lineage leukemia (MLL) protein. This interaction is a critical node in transcriptional regulation and is implicated in the pathogenesis of certain leukemias and cancers.[1] T2857W was developed as a higher-affinity variant of the wild-type MLL TAD peptide, serving as a valuable tool for studying this PPI and as a potential starting point for therapeutic development.[1][2]
Material Composition
T2857W is a synthetic peptide derived from the transactivation domain of the human MLL protein, specifically corresponding to residues 2842-2869. It incorporates a single, critical amino acid substitution: the replacement of Threonine (T) at position 2857 with a Tryptophan (W). This substitution is responsible for the peptide's enhanced binding affinity to the KIX domain.[1][2]
The primary structure of T2857W and its wild-type (WT) counterpart are detailed below.
| Peptide Name | Amino Acid Sequence (N-terminus to C-terminus) | Note |
| Wild-Type MLL TAD | G-S-D-L-D-T-A-F-S-P-S-F-L-P-T-D-L-K-E-K-L-L-S-L-G-D-S-S-H | Corresponds to residues 2842-2869 of human MLL. An additional Glycine residue is present at the N-terminus as a remnant following purification. |
| T2857W | G-S-D-L-D-T-A-F-S-P-S-F-L-P-W -D-L-K-E-K-L-L-S-L-G-D-S-S-H | Threonine at position 2857 is substituted with Tryptophan. |
Quantitative Data Summary
The functional activity and binding characteristics of T2857W have been quantified through various biophysical assays. The data consistently show that the T2857W mutation results in a significant improvement in both binding affinity and inhibitory activity compared to the wild-type MLL peptide.
Table 2.1: Inhibitory Activity
Inhibitory concentration (IC50) values were determined via a competitive inhibition assay using surface plasmon resonance (SPR). These values indicate the concentration of the peptide required to inhibit 50% of the KIX-MLL interaction.
| Peptide | IC50 (μM) |
| Wild-Type MLL TAD | 10.4 ± 0.2[1] |
| T2857W | 5.67 ± 0.01 [1] |
Table 2.2: Binding Affinity
The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. These parameters were determined by Isothermal Titration Calorimetry (ITC).
| Peptide | Dissociation Constant (Kd) (μM) |
| Wild-Type MLL TAD | 2.02 ± 0.04[1] |
| T2857W | 0.95 ± 0.04 [1] |
Table 2.3: Thermodynamic Parameters of Binding
ITC measurements also provided the thermodynamic parameters that describe the nature of the binding interaction between the peptides and the KIX domain. The interactions for both peptides are primarily enthalpy-driven.
| Peptide | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Wild-Type MLL TAD | -7.7 ± 0.0 | -13.0 ± 0.1 | 5.3 ± 0.1 | 0.89 ± 0.00 |
| T2857W | -8.2 ± 0.0 | -14.3 ± 0.1 | 6.1 ± 0.1 | 0.97 ± 0.00 |
Experimental Protocols
The following are detailed methodologies used for the characterization of T2857W.
Peptide and Protein Preparation
-
KIX Domain Expression and Purification : The KIX domain (residues 586–672) of mouse CBP was expressed in E. coli BL21(DE3) cells. The protein was purified from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography, followed by size-exclusion chromatography.
-
MLL TAD Peptide Preparation : The wild-type and T2857W mutant MLL TAD peptides (residues 2842–2869) were expressed in E. coli BL21(DE3) as fusion proteins with an N-terminal His-tag and GB1 domain. The fusion proteins were purified by Ni-NTA affinity chromatography. The His-tag and GB1 domain were subsequently cleaved by thrombin digestion, and the MLL TAD peptides were purified using reverse-phase high-performance liquid chromatography (HPLC). The molecular weights were confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy was used to assess the secondary structure of the peptides.
-
Instrument : J-820 spectropolarimeter (JASCO).
-
Conditions : Measurements were performed at 25 °C using a quartz cell with a 1-mm path length.
-
Sample Concentration : 20 μM peptide in 10 mM potassium phosphate (B84403) buffer (pH 7.0).
-
Parameters : Spectra were recorded from 200 to 250 nm. The helix content was estimated from the mean residue ellipticity at 222 nm.
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) of the peptide-protein interaction.
-
Instrument : MicroCal iTC200 (Malvern Panalytical).
-
Conditions : All measurements were conducted at 30 °C in a buffer containing 50 mM Tris–HCl (pH 7.5), 150 mM NaCl, and 1 mM TCEP.
-
Procedure :
-
The sample cell was filled with a 10 μM solution of the KIX domain.
-
The injection syringe was filled with a 100 μM solution of the MLL TAD peptide (either wild-type or T2857W).
-
The peptide solution was titrated into the KIX solution with an initial injection of 0.4 μL followed by 19 injections of 2.0 μL each.
-
-
Data Analysis : The resulting titration data were fitted to a one-site binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR) - Competitive Inhibition Assay
SPR was used to measure the inhibitory effect (IC50) of the T2857W peptide on the KIX-MLL interaction.
-
Instrument : Biacore T200 (Cytiva).
-
Sensor Chip : CM5 sensor chip.
-
Immobilization : The wild-type MLL TAD peptide was immobilized on the sensor chip surface via amine coupling.
-
Running Buffer : HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Procedure :
-
A solution containing a fixed concentration of the KIX domain (5 μM) was mixed with varying concentrations of the inhibitor peptide (wild-type MLL or T2857W).
-
These mixtures were injected over the sensor chip surface.
-
The binding response of KIX to the immobilized MLL was measured.
-
-
Data Analysis : The maximum response signal was plotted against the inhibitor concentration. The resulting dose-response curve was fitted to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the oncogenic MLL-CBP signaling pathway by the T2857W peptide.
